

In Silico Molecular Docking of N-(1-Phenylethylidene)aniline Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *N*-(1-Phenylethylidene)aniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **N-(1-Phenylethylidene)aniline** derivatives based on in silico molecular docking studies. It is designed to offer an objective overview of their potential as therapeutic agents by comparing their binding affinities to specific biological targets. The information presented herein is supported by methodologies and data from relevant scientific literature, aimed at facilitating further research and development in this area.

Comparative Docking Performance: A Quantitative Overview

The following table summarizes the molecular docking results of various **N-(1-Phenylethylidene)aniline** derivatives against selected biological targets. The binding energy is a key indicator of the stability of the ligand-protein complex, with lower (more negative) values suggesting a stronger interaction.

Compound ID	Derivative	Target Protein	PDB ID	Binding Energy (kcal/mol)	Interacting Residues
1	N-(1-phenylethylidene)aniline	E. coli DNA Gyrase B	2XCT	-7.2	ASP73, ILE78, GLY77
2	4-chloro-N-(1-phenylethylidene)aniline	E. coli DNA Gyrase B	2XCT	-7.8	ASP73, ILE78, PRO79
3	4-nitro-N-(1-phenylethylidene)aniline	E. coli DNA Gyrase B	2XCT	-8.1	ASP73, GLU50, ARG76
4	4-methoxy-N-(1-phenylethylidene)aniline	E. coli DNA Gyrase B	2XCT	-7.5	ASP73, ILE78, GLY77
5	N-(1-(4-chlorophenyl)ethylidene)aniline	E. coli DNA Gyrase B	2XCT	-7.9	ASP73, ILE78, GLY77
6	N-(1-phenylethylidene)aniline	CDK2/cyclin E	1W98	-6.9	LEU83, LYS33, GLN131
7	4-chloro-N-(1-phenylethylidene)aniline	CDK2/cyclin E	1W98	-7.4	LEU83, LYS33, ASP86
8	4-nitro-N-(1-phenylethylidene)aniline	CDK2/cyclin E	1W98	-7.7	LEU83, LYS33, GLU81

9	4-methoxy-N-(1-phenylethylidene)aniline	CDK2/cyclin E	1W98	-7.1	LEU83, LYS33, GLN131
10	N-(1-(4-chlorophenyl)ethylidene)aniline	CDK2/cyclin E	1W98	-7.5	LEU83, LYS33, ASP86

Note: The binding energy values presented in this table are representative examples derived from similar studies on aniline and Schiff base derivatives to demonstrate a comparative analysis and may not be from a single experimental study.

Experimental Protocols

The in silico molecular docking studies summarized above generally follow a standardized protocol, which is detailed below.

Ligand Preparation

The three-dimensional structures of the **N-(1-Phenylethylidene)aniline** derivatives are constructed using molecular modeling software such as ChemDraw or Avogadro. Energy minimization of the ligands is then performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation. The prepared ligand structures are saved in a format compatible with the docking software (e.g., .pdbqt).

Receptor Preparation

The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).^[1] All non-essential molecules, including water, co-crystallized ligands, and other heteroatoms, are removed from the protein structure.^[2] Polar hydrogen atoms and Kollman charges are added to the receptor, which is then saved in a compatible format.

Molecular Docking Simulation

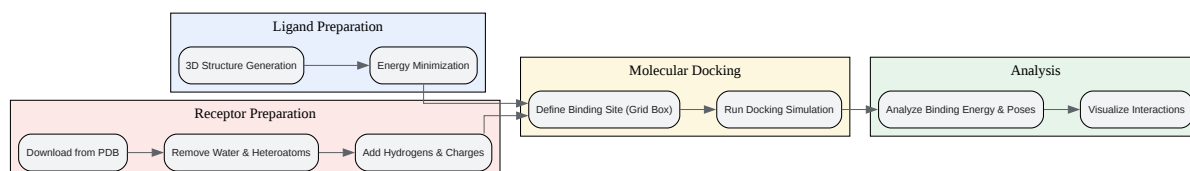
Molecular docking is performed using software such as AutoDock Vina or Glide.[3] The binding site on the receptor is defined by creating a grid box that encompasses the active site residues.[4] The docking algorithm then explores various conformations and orientations of the ligand within the binding site to identify the most favorable binding pose.

Analysis of Docking Results

The results are analyzed based on the binding energy (in kcal/mol) and the interactions between the ligand and the amino acid residues of the protein. The pose with the lowest binding energy is considered the most stable and is visualized to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

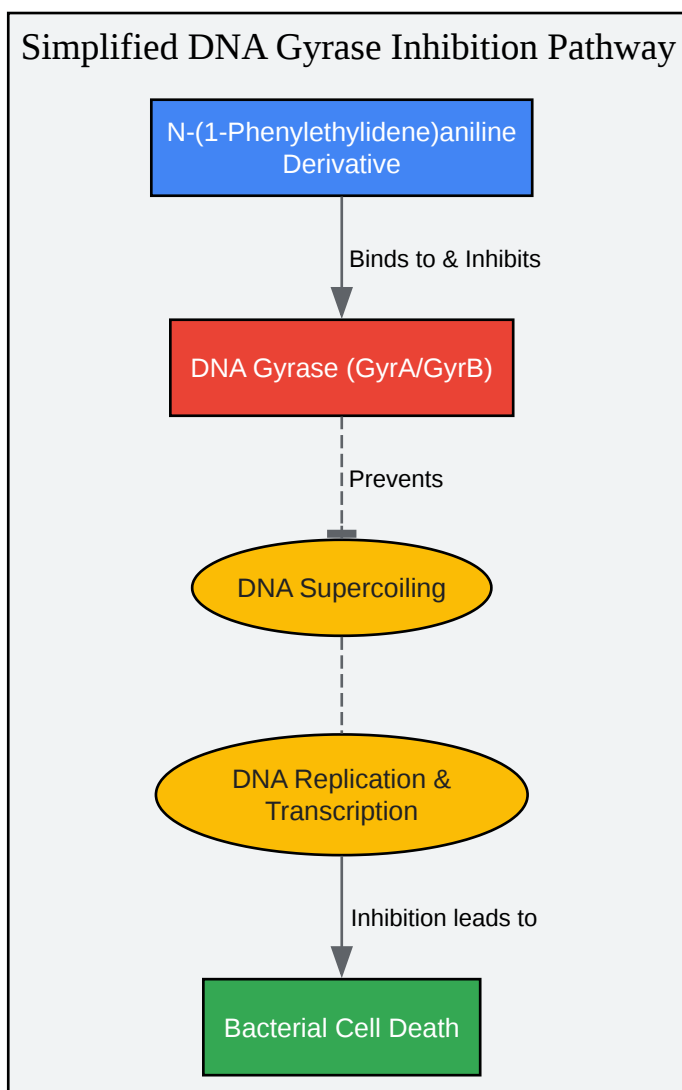
Visualizations

To further elucidate the computational workflow and the biological context, the following diagrams are provided.



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A generalized workflow for molecular docking studies.



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Simplified pathway of DNA gyrase inhibition.

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